molecular formula C6H12O5 B1209074 6-Deoxy-gulose CAS No. 5158-61-2

6-Deoxy-gulose

Cat. No.: B1209074
CAS No.: 5158-61-2
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-VANKVMQKSA-N
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Description

Definition and Structural Context within Deoxysugars

Deoxysugars are monosaccharides in which a hydroxyl group (-OH) has been replaced by a hydrogen atom (-H). wikipedia.org This structural modification distinguishes them from common sugars and can significantly alter their chemical properties and biological functions. oup.com The "6-deoxy" designation indicates that the hydroxyl group at the sixth carbon of the hexose (B10828440) sugar has been removed. oup.com

6-Deoxy-gulose is a 6-deoxyhexose, a structural analog of the aldose sugar gulose. nih.gov It shares the same core structure as gulose but lacks the C-6 hydroxyl group. Its fundamental chemical and physical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC6H12O5 nih.gov
Molecular Weight164.16 g/mol nih.gov
IUPAC Name(3R,4R,5R,6R)-6-methyloxane-2,3,4,5-tetrol nih.gov

Significance in Modern Glycochemistry and Glycobiology Research

The significance of 6-deoxyhexoses, including this compound, in modern research is substantial, primarily due to their presence in the natural world as components of complex carbohydrates with important biological activities. oup.comnih.gov

Deoxysugars are critical constituents of many bioactive natural products. frontiersin.org Their presence in these molecules is often essential for their biological function. frontiersin.org A significant portion of these naturally occurring sugars are 6-deoxyhexoses, which are found in a wide array of compounds, including many antibiotics. frontiersin.org The sugar moieties in these molecules play a crucial role in the interaction and molecular recognition of their cellular targets. frontiersin.org

In the realm of glycobiology, 6-deoxyhexoses are recognized as vital components of bacterial cell surface glycans, such as lipopolysaccharides (LPS) and extracellular polysaccharides (EPS). oup.com These molecules are located at the interface between the bacterium and its environment and are crucial in host-pathogen interactions. oup.comnih.gov For instance, 6-deoxyhexoses like L-fucose, D-rhamnose, and 6-deoxy-D-talose are constituents of the LPS in various Gram-negative pathogens. oup.com The biosynthetic pathways that produce these sugars are potential targets for the development of new antibacterial therapies, as inhibiting these pathways could affect the viability of the bacteria or their interplay with the host. oup.comnih.gov Research into the synthesis of 6-deoxy-sugars is therefore driven by the need to understand these biological processes and to develop tools for glycobiology research. researchgate.net

Historical Development of Research on this compound

The study of carbohydrates has a rich history, with foundational work on the structure and synthesis of sugars dating back to the 19th century with pioneers like Emil Fischer. mdpi.com Research into modified sugars, such as deoxysugars, followed as synthetic organic chemistry techniques became more advanced.

Table 2: Selected Research Findings on 6-Deoxy-sugar Synthesis
Study FocusStarting MaterialKey MethodReported YieldReference
Chemical Synthesis of 6-Deoxy-L-guloseD-glucurono-γ-lactoneMulti-step chemical synthesis involving desulfurization of a thioacetal.52% overall yield from an intermediate precursor. acs.orgIreland & Wilcox, 1980 acs.org
Enzymatic Synthesis of 6-deoxy-L-psicoseL-rhamnoseTwo-step, one-pot multienzyme system (isomerase, epimerase, kinase, phosphatase).81% overall yield. nih.govShompoosang et al. nih.gov
Enzymatic Synthesis of dTDP-6-deoxy-4-keto-D-glucosedTDP and Sucrose (B13894)Combined action of sucrose synthase and dTDP-D-glucose 4,6-dehydratase.73% overall yield. nih.govTimmons et al., 1998 nih.gov

Subsequent research has continued to explore both chemical and enzymatic routes to synthesize various 6-deoxyhexoses. Enzymatic methods, in particular, have gained traction due to their high specificity and efficiency, often leading to higher yields and avoiding the complex protection/deprotection steps required in classical chemical synthesis. nih.gov For example, a two-step enzymatic strategy to prepare 6-deoxy-L-psicose from L-rhamnose resulted in an 81% yield. nih.gov These ongoing efforts in synthetic chemistry and biocatalysis are crucial for providing the necessary quantities of rare sugars like this compound for biological and medicinal research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5158-61-2

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-VANKVMQKSA-N

SMILES

CC(C(C(C(C=O)O)O)O)O

Isomeric SMILES

C[C@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Synonyms

6-deoxy-gulose

Origin of Product

United States

Natural Occurrence and Distribution in Biological Systems

Research Methodologies for Natural Product Isolation

The isolation and characterization of specific monosaccharides like 6-deoxy-gulose from complex biological matrices require sophisticated analytical and preparative techniques. While this compound is not as ubiquitously found as common sugars like glucose or fructose, its presence in certain natural products, particularly in bacterial polysaccharides and some complex glycosides, necessitates targeted isolation strategies. Research methodologies typically involve a combination of extraction, hydrolysis, chromatographic separation, and spectroscopic identification.

Extraction and Hydrolysis

The initial step in isolating this compound from a natural source often involves extracting the relevant compounds from the biological material. If this compound is part of a larger molecule such as a polysaccharide or a glycoside, acidic or enzymatic hydrolysis is usually required to liberate the free monosaccharide. For instance, studies investigating bacterial polysaccharides might involve cell lysis followed by acid hydrolysis to break down the polysaccharide chains into their constituent monosaccharides researchgate.netgoogle.com. The choice of hydrolysis conditions (acid type, concentration, temperature, and duration) is critical to ensure efficient release of the sugar without causing significant degradation.

Chromatographic Separation Techniques

Following extraction and hydrolysis, the resulting mixture typically contains a complex array of compounds, including other sugars, amino acids, organic acids, and salts. Chromatographic methods are indispensable for separating this compound from this mixture.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV/Mass Spectrometry (UPLC-UV/MS) detection, is a powerful tool for both qualitative and quantitative analysis of monosaccharides researchgate.netthieme-connect.comnih.gov. This technique allows for the separation of sugar enantiomers and isomers based on their differential retention times after derivatization. Specific methods have been developed to identify multiple monosaccharide derivatives, including 6-deoxy-sugars, in a single run researchgate.netthieme-connect.com. Preparative HPLC can also be employed for the purification of isolated sugars oup.com.

Ion-Exchange Chromatography: Ion-exchange chromatography is effective for separating sugars based on their charge properties, especially after derivatization or in specific buffer conditions. It has been used in enzyme purification where the behavior of proteins on ion-exchange columns at different pH values is exploited nih.gov.

Gel Filtration (Size Exclusion Chromatography): This method separates molecules based on their size and is often used in conjunction with other techniques for protein purification or to remove high molecular weight contaminants nih.gov.

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is another key technique. Sugars typically need to be derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis. This method is used for identifying and quantifying sugars in complex mixtures, with fragmentation patterns and retention indices serving as identification criteria upb.ro.

Spectroscopic Identification and Characterization

Once isolated and purified, the identity and structure of this compound are confirmed using various spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (e.g., 1H-NMR, 13C-NMR) is crucial for elucidating the detailed structure, including stereochemistry and anomeric configuration, of the isolated sugar oup.comupb.ronih.gov.

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used in conjunction with chromatography (LC-MS, GC-MS) for identification and structural analysis researchgate.netthieme-connect.comnih.gov. High-resolution MS can further confirm the elemental composition.

Research Findings and Data

Research findings often focus on the development and application of these methodologies. For example, a UPLC-UV/MS method was developed that can identify 16 monosaccharide derivatives, including 6-deoxy-D-glucose, within 25 minutes, demonstrating increased sensitivity over previous methods researchgate.netthieme-connect.comnih.gov. Studies on the synthesis and isolation of rare sugars, such as those involving the enzymatic conversion of L-rhamnose, have reported yields for related 6-deoxy sugars like 6-deoxy-L-glucose, 6-deoxy-L-altrose, and 6-deoxy-L-allose, ranging from 5.4% to 25.1% tandfonline.com. While direct isolation yields for this compound from specific natural sources are not extensively detailed in the provided snippets, the methodologies described are applicable to its isolation.

Data Table: Monosaccharide Analysis by UPLC-UV/MS

The following table summarizes the capabilities of a UPLC-UV/MS method for identifying various monosaccharides, including deoxy sugars, within a single analytical run. This demonstrates the type of data generated by such methodologies.

Monosaccharide DerivativeRetention Time (min)Detection MethodNotes
D/L-GlucoseVariesUV/MSSeparation of enantiomers possible
D/L-GalactoseVariesUV/MSSeparation of enantiomers possible
D/L-AlloseVariesUV/MSSeparation of enantiomers possible
D/L-ArabinoseVariesUV/MSSeparation of enantiomers possible
D/L-XyloseVariesUV/MSSeparation of enantiomers possible
D/L-FucoseVariesUV/MSSeparation of enantiomers possible
L-Rhamnose (6-deoxy-L-mannose)VariesUV/MSIdentified as a deoxy sugar
2-Deoxy-D-glucoseVariesUV/MSIdentified as a deoxy sugar
6-Deoxy-D-glucose VariesUV/MSIdentified as a deoxy sugar; stereoisomer of 6-deoxy-L-glucose
2-Deoxy-D-galactoseVariesUV/MSIdentified as a deoxy sugar

Note: Specific retention times are method-dependent and not provided in the source material. The table illustrates the types of compounds analyzed by the described UPLC-UV/MS methodology.

Compound List

this compound

D-Glucose

L-Glucose

D-Galactose

L-Galactose

D-Allose

L-Allose

D-Arabinose

L-Arabinose

D-Xylose

L-Xylose

D-Fucose

L-Fucose

L-Rhamnose

2-Deoxy-D-glucose

2-Deoxy-D-galactose

Biosynthetic Pathways and Enzymology of 6 Deoxy Gulose

Precursor Utilization and Initial Activation Steps

The journey to synthesize 6-deoxy-gulose begins with readily available simple sugars, which are then primed for a series of enzymatic modifications through activation with nucleotide diphosphates.

Conversion from Common Hexose (B10828440) Precursors (e.g., D-Glucose, L-Fucose, L-Rhamnose)

The biosynthesis of 6-deoxyhexoses, including this compound, originates from common monosaccharides. D-glucose is a primary precursor, and its conversion pathway involves several enzymatic steps. asm.orgnih.gov For instance, the biosynthesis of dTDP-L-rhamnose, a related 6-deoxysugar, starts with glucose-1-phosphate derived from D-glucose. oup.com L-rhamnose itself can also serve as a precursor for the synthesis of other 6-deoxy-L-hexoses. google.comtandfonline.com While not as direct, the biosynthetic pathways of other 6-deoxysugars like L-fucose also start from common precursors and share enzymatic strategies, highlighting a conserved approach in nature for generating this class of sugars. oup.com

Formation of Nucleotide Diphosphate-Activated Sugars (e.g., UDP-Glucose, TDP-Glucose)

For a sugar to undergo the enzymatic transformations necessary to become a 6-deoxysugar, it must first be "activated." This activation is achieved by attaching a nucleotide diphosphate (B83284) (NDP) group, a process that requires specific enzymes and a nucleoside triphosphate (NTP). jst.go.jp The most common activated forms for deoxysugar biosynthesis are UDP-glucose and TDP-glucose. wikipedia.orguniprot.org

In many bacteria, the synthesis of 6-deoxysugars proceeds via TDP-glucose. nih.gov For example, the pathway to dTDP-L-rhamnose begins with the enzyme glucose-1-phosphate thymidylyltransferase (RmlA), which catalyzes the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose. oup.com Similarly, UDP-glucose, formed from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase, serves as a key precursor in other pathways. asm.org The formation of these activated sugar nucleotides is a critical regulatory step in the biosynthesis of complex carbohydrates.

Enzymatic Transformations Leading to 6-Deoxygenation

The hallmark of 6-deoxysugar biosynthesis is the removal of the hydroxyl group at the C-6 position. This is accomplished through a coordinated series of enzymatic reactions involving dehydratases, epimerases, and reductases.

Characterization of Dehydratases (e.g., UDP-Glucose 4,6-Dehydratase, TDP-Glucose 4,6-Dehydratase)

The initial and irreversible step in the 6-deoxygenation process is catalyzed by a 4,6-dehydratase. These enzymes convert an NDP-hexose into an NDP-4-keto-6-deoxyhexose intermediate. oup.com Both UDP-glucose 4,6-dehydratase and TDP-glucose 4,6-dehydratase are well-characterized enzymes that belong to the family of lyases. wikipedia.orgwikipedia.org

TDP-glucose 4,6-dehydratase (RmlB): This enzyme is a key component of the dTDP-L-rhamnose biosynthetic pathway and catalyzes the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. researchgate.netproteopedia.org The reaction mechanism involves the transient oxidation of the substrate using a tightly bound NAD+ cofactor, which activates the molecule for the subsequent dehydration step. wikipedia.org Structural studies have revealed that the enzyme is a homodimer with a Rossmann fold for NAD+ binding. wikipedia.orgproteopedia.org The active site contains a conserved catalytic triad, typically involving tyrosine, aspartic acid, and glutamic acid, that facilitates the removal of water. researchgate.net

UDP-glucose 4,6-dehydratase: This enzyme catalyzes a similar reaction, converting UDP-glucose to UDP-4-dehydro-6-deoxy-D-glucose. wikipedia.org It is involved in various metabolic pathways, including the biosynthesis of UDP-L-rhamnose in plants. wikipedia.org The enzymatic reaction proceeds through a 4-keto intermediate, analogous to the mechanism of TDP-glucose 4,6-dehydratase. researchgate.net

EnzymeEC NumberSubstrateProductCofactor
TDP-glucose 4,6-dehydratase (RmlB)4.2.1.46dTDP-D-glucosedTDP-4-dehydro-6-deoxy-D-glucoseNAD+
UDP-glucose 4,6-dehydratase4.2.1.76UDP-glucoseUDP-4-dehydro-6-deoxy-D-glucoseNAD+

Epimerase Activities in Stereochemical Diversification

Following the formation of the 4-keto-6-deoxy intermediate, epimerases play a crucial role in altering the stereochemistry of the sugar molecule, leading to a diverse array of deoxysugars. These enzymes often act on specific carbon atoms, inverting the configuration of hydroxyl groups.

In the biosynthesis of GDP-L-fucose, a related 6-deoxysugar, a bifunctional epimerase/reductase is involved. frontiersin.org A GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase activity changes the stereochemistry at both the C-3 and C-5 positions. oup.com For the biosynthesis of this compound, a C-3 epimerase is required to convert the D-glucose configuration to the D-gulose configuration. An enzyme, dTDP-4-dehydro-6-deoxy-D-glucose 3-epimerase (EC 5.1.3.27), has been identified that catalyzes the conversion of dTDP-4-dehydro-6-deoxy-alpha-D-glucose to dTDP-4-dehydro-6-deoxy-alpha-D-gulose. genome.jp This enzyme is involved in the biosynthesis of dTDP-6-deoxy-alpha-D-allose, which is a precursor to the antibiotic tylosin (B1662201). genome.jp

Reductase Mechanisms in Deoxysugar Formation

The final step in the formation of a 6-deoxysugar is the reduction of the 4-keto group of the NDP-4-keto-6-deoxyhexose intermediate. This reaction is catalyzed by a reductase, typically using NADPH or NADH as a cofactor.

The stereochemical outcome of this reduction is critical in determining the final deoxysugar product. For example, in the biosynthesis of dTDP-L-rhamnose, the enzyme dTDP-4-keto-6-deoxy-L-mannose reductase (RmlD) reduces the 4-keto group to a hydroxyl group with a specific stereochemistry. oup.com

In the context of this compound, after the epimerization to dTDP-4-dehydro-6-deoxy-alpha-D-gulose, a subsequent reduction at the C-4 position would yield dTDP-6-deoxy-gulose. While a specific reductase for this exact final step to produce this compound is not as extensively characterized as those for more common deoxysugars, the general mechanism is understood. For instance, the enzyme CDP-4-dehydro-6-deoxyglucose reductase (EC 1.17.1.1) is involved in the biosynthesis of 3,6-dideoxyhexoses and catalyzes the reduction of a 4-keto group. wikipedia.orgqmul.ac.uk Similarly, a bifunctional reductase/epimerase, RubS3, has been identified that catalyzes the formation of TDP-D-antiarose through epimerization at C3 and reduction at C4 of TDP-4-keto-6-deoxy-D-glucose. rsc.org This highlights the diverse strategies employed by nature to generate a wide array of deoxysugars.

Enzyme ClassFunctionExample EnzymeKey Role in this compound Pathway
DehydrataseRemoves the C-6 hydroxyl groupTDP-glucose 4,6-dehydrataseForms the key 4-keto-6-deoxy intermediate
EpimeraseAlters stereochemistrydTDP-4-dehydro-6-deoxy-D-glucose 3-epimeraseConverts the glucose configuration to the gulose configuration
ReductaseReduces the C-4 keto groupNDP-4-keto-6-deoxyhexose reductasesForms the final this compound sugar

Ketoisomerase Reactions in Pathway Intermediates (e.g., TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase)

A critical step in the diversification of deoxysugar structures is the isomerization of pathway intermediates. Enzymes known as ketoisomerases catalyze the migration of a keto group on the sugar ring, creating new intermediates for subsequent enzymatic modifications. A notable example is TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, which facilitates the conversion of a 4-keto sugar to a 3-keto sugar. nih.gov

In the biosynthetic pathway of D-mycaminose in Streptomyces fradiae, the gene tyl1a was identified to encode such an enzyme. nih.gov This enzyme, TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, catalyzes the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. nih.gov The activity of the purified Tyl1a enzyme was confirmed through product analysis. Further validation was achieved by incubating Tyl1a with the subsequent enzyme in the pathway, the C-3 aminotransferase TylB, which resulted in the production of TDP-3-amino-3,6-dideoxy-D-glucose. nih.gov This confirmed the sequential action of these enzymes and the role of the 3,4-ketoisomerization in preparing the substrate for amination. nih.gov This class of enzymes demonstrates relaxed substrate specificity, holding potential for bioengineering endeavors. nih.gov Another example, FdtA, is involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose. wikipedia.org

Gene Cluster Analysis and Pathway Elucidation

The genes responsible for the biosynthesis of deoxysugars are often found clustered together in the genomes of producing organisms, which facilitates their identification and functional characterization.

Identification of Biosynthetic Genes (e.g., RmlABCD, GerK1, Tyl1a)

The elucidation of deoxysugar pathways relies heavily on identifying and characterizing the specific genes within these clusters.

The RmlABCD gene cluster is a canonical pathway for the synthesis of dTDP-L-rhamnose in many bacteria. nih.govfrontiersin.org The process begins with Glucose-1-phosphate thymidylyltransferase (RmlA ) catalyzing the reaction between glucose-1-phosphate and dTTP to form dTDP-D-glucose. nih.gov Subsequently, dTDP-D-glucose 4,6-dehydratase (RmlB ) converts this into the crucial intermediate dTDP-4-keto-6-deoxy-D-glucose. oup.comnih.gov This intermediate is then acted upon by dTDP-4-keto-6-deoxy-glucose 3,5-epimerase (RmlC ) to produce dTDP-4-keto-rhamnose. nih.gov The final step is the reduction of this product by dTDP-4-keto-rhamnose reductase (RmlD ) to yield dTDP-L-rhamnose. nih.gov

However, variations in these final steps lead to different deoxysugars. For instance, GerK1 , a dTDP-4-keto-6-deoxyglucose reductase from Streptomyces sp. KCTC 0041BP, is involved in the biosynthesis of dTDP-6-deoxy-D-allose, an intermediate in the production of macrolide antibiotics. oup.com This enzyme reduces the C4-keto group of dTDP-4-keto-6-deoxyglucose using NADH, but with a different stereospecificity than RmlD, resulting in the allose configuration. oup.com

The gene Tyl1a , as previously mentioned, encodes a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, demonstrating another enzymatic strategy to modify the common 4-keto-6-deoxy intermediate. nih.gov

GeneEnzyme NameFunctionSource Organism ExampleReference
RmlAGlucose-1-phosphate thymidylyltransferaseForms dTDP-D-glucose from glucose-1-phosphate and dTTP.Saccharothrix syringae nih.gov
RmlBdTDP-D-glucose 4,6-dehydrataseCatalyzes the formation of dTDP-4-keto-6-deoxy-D-glucose.Saccharothrix syringae nih.gov
RmlCdTDP-4-keto-6-deoxy-glucose 3,5-epimeraseCatalyzes double epimerization to form dTDP-4-keto-rhamnose.Saccharothrix syringae nih.gov
RmlDdTDP-4-keto-rhamnose reductaseReduces dTDP-4-keto-rhamnose to form dTDP-L-rhamnose.Saccharothrix syringae nih.gov
GerK1dTDP-4-keto-6-deoxyglucose reductaseReduces dTDP-4-keto-6-deoxyglucose to form dTDP-6-deoxy-D-allose.Streptomyces sp. KCTC 0041BP oup.com
Tyl1aTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomeraseConverts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose.Streptomyces fradiae nih.gov

In Vitro Reconstitution of Biosynthetic Pathways

A definitive method for confirming the function of biosynthetic genes is the in vitro reconstitution of the pathway. This involves expressing and purifying the individual enzymes and then combining them in a controlled reaction to synthesize the final product from a known precursor.

This approach has been successfully used to elucidate the biosynthetic pathways of several complex deoxysugars that start from the common intermediate TDP- or dTDP-4-keto-6-deoxy-D-glucose.

TDP-L-epivancosamine: The complete biosynthesis of this trideoxysugar, found in the antibiotic chloroeremomycin (B1668801), was reconstituted using five purified enzymes expressed heterologously in Escherichia coli. pnas.org These enzymes collectively converted TDP-4-keto-6-deoxy-D-glucose into the final product, TDP-L-epivancosamine, through a series of reactions including C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. pnas.org

dTDP-L-daunosamine: The pathway for this aminosugar, a component of anthracycline antibiotics, was reconstituted in vitro. acs.org The key intermediate, dTDP-4-keto-6-deoxy-D-glucose, was first synthesized in a one-pot reaction using purified enzymes including RmlA and RmlB. acs.org This intermediate was then converted to dTDP-L-daunosamine through sequential reactions catalyzed by four additional purified enzymes. acs.org

TDP-D-antiarose: The biosynthesis of this rare deoxysugar was clarified through the in vitro characterization of RubS3, a bifunctional reductase/epimerase. rsc.org This single enzyme was shown to catalyze both the C3 epimerization and C4 reduction of TDP-4-keto-6-deoxy-D-glucose to form TDP-D-antiarose. rsc.org

Strategies for Metabolic Engineering of this compound Production

Metabolic engineering provides powerful tools for the production of rare sugars like this compound by harnessing and manipulating biosynthetic pathways in microbial hosts.

Heterologous Expression of Biosynthetic Enzymes

A primary strategy involves expressing genes from a native producer organism in a well-characterized and easily culturable host, such as E. coli or Corynebacterium glutamicum. researchgate.netnih.gov This allows for the high-level production of specific enzymes to create novel pathways or enhance existing ones.

One study engineered E. coli to produce a novel flavonoid glycoside, quercetin (B1663063) 3-O-(6-deoxytalose). nih.gov This was achieved by introducing the gene tll from Actinobacillus actinomycetemcomitans, which encodes a reductase that converts an endogenous nucleotide sugar into dTDP-6-deoxytalose. nih.gov To further boost production, native E. coli genes involved in nucleotide biosynthesis were also engineered, leading to a seven-fold increase in the final product yield and a significant reduction in by-products. nih.gov

In another example, Corynebacterium glutamicum was engineered to produce GDP-L-fucose from simple sugars like glucose and mannose. nih.gov This was accomplished by introducing the gmd and wcaG genes from E. coli, which encode the key enzymes for converting GDP-D-mannose to GDP-L-fucose. nih.gov Further enhancement was achieved by co-expressing endogenous genes (manB and manC) to increase the supply of the GDP-D-mannose precursor, resulting in a specific GDP-L-fucose content 2.4-fold higher than in a similarly engineered E. coli strain. nih.gov

Host OrganismTarget ProductKey Engineering StrategyOutcomeReference
Escherichia coliQuercetin 3-O-(6-deoxytalose)Heterologous expression of tll gene (reductase); engineering of native nucleotide biosynthetic genes.~98 mg/L of product, a 7-fold increase over the non-optimized strain. nih.gov
Corynebacterium glutamicumGDP-L-fucoseHeterologous expression of E. coli gmd and wcaG genes; overexpression of endogenous manB and manC genes.Specific production rate of 0.11 mg g cell-1 h-1 and content of 5.5 mg g cell-1. nih.gov

Engineered Microbial Systems for Enhanced Yields (e.g., Deoxy-Izumoring Strategy)

Beyond single pathway engineering, broader strategies aim to create interconnected networks of reactions for the synthesis of a wide array of rare sugars. The "Izumoring" concept is a framework that links various monosaccharides and their derivatives through enzymatic reactions. kagawa-u.ac.jp

The "Deoxy-Izumoring" strategy specifically applies this concept to 1- or 6-deoxy sugars. kagawa-u.ac.jpgoogle.com It leverages the broad substrate specificity of microbial enzymes—such as aldose isomerases, ketose epimerases, and reductases—to establish a network that can convert abundant and inexpensive starting materials into a variety of valuable deoxy sugars. tandfonline.comtandfonline.com For example, L-rhamnose isomerase, which naturally interconverts L-rhamnose (6-deoxy-L-mannose) and L-rhamnulose (6-deoxy-L-fructose), can also act on other deoxy monosaccharides. tandfonline.com By combining such enzymes, it is possible to construct biotransformation pathways for producing rare compounds like 6-deoxy-L-allose and 6-deoxy-L-altrose from a commercially available precursor like L-rhamnose. tandfonline.com This strategic combination of chemical and biotechnological methods provides an environmentally friendly and efficient route for the production of rare 6-deoxy sugars. tandfonline.comiucr.org

Chemical and Chemoenzymatic Synthesis of 6 Deoxy Gulose and Its Derivatives

Total Chemical Synthesis Methodologies

Total chemical synthesis provides versatile routes to 6-deoxy-gulose and its derivatives, allowing for the preparation of various stereoisomers and protected forms suitable for further glycosylation reactions.

Synthesis from D-Gulose

One of the direct approaches to this compound involves the chemical modification of D-gulose. For instance, a scalable synthesis of 6-deoxy-D-gulose has been demonstrated starting from the triacetonide of methyl glucoheptonate. acs.org This method leverages the ease of separation of petrol-soluble acetonide intermediates, often circumventing the need for chromatography. acs.org The process can begin with the large-scale conversion of sodium glucoheptonate to a pure triacetonide methyl ester. acs.org A key intermediate, an aldehyde derived from partial hydrolysis and periodate (B1199274) oxidation of the triacetonide, can be regioselectively reduced to an alcohol. acs.org Further reduction and deprotection steps yield D-gulose. acs.org A related pathway starting from the same triacetonide can also lead to 6-deoxy-D-gulose. acs.org

Approaches from L-Rhamnose

L-rhamnose, an inexpensive and readily available 6-deoxyhexose, serves as a common starting material for the synthesis of its various diastereomers, including this compound. These syntheses often involve strategic inversions of stereocenters.

One reported method involves the synthesis of all eight stereoisomers of 6-deoxy-L-hexoses as thioglycoside donors from L-rhamnose. google.com This approach utilizes stereoselective reductions or Mitsunobu inversions to achieve the desired stereochemistry. google.com A specific synthesis of a 6-deoxy-L-gulose derivative from an L-rhamnoside intermediate requires the inversion of configuration at the C2, C3, and C4 positions. This was accomplished through a cascade reaction involving triflation and subsequent epoxide ring opening. google.com

Another strategy employs the readily available 2,3-acetonide of rhamnonolactone, which facilitates the inversion of configuration at C4 and/or C5 to produce 6-deoxy-D-gulose, among other rare sugars. nih.govresearchgate.net Efficient transformations of L-rhamnose into its isomeric 6-deoxy-L-hexoses have also been achieved through regio- and stereoselective nucleophilic displacements of triflates. acs.org These methods may involve regioselective protections, one-pot double displacements of triflates, and cascade inversions to furnish the target molecules as stable thioglycoside building blocks. acs.org

Starting MaterialKey Intermediates/ReagentsTarget CompoundReference
L-RhamnosideTriflic anhydride (B1165640), TBANO2, Sc(OTf)36-deoxy-L-gulose derivative google.com
2,3-Acetonide of rhamnonolactone-6-deoxy-D-gulose nih.govresearchgate.net
L-RhamnoseTriflate displacement6-deoxy-L-hexose isomers (thioglycosides) acs.org

Stereoselective Reduction and Epimerization Strategies

Stereoselective reduction and epimerization are key strategies for modifying the stereochemistry of sugar molecules to access rare isomers like this compound.

Epimerization, the inversion of a single stereocenter, can be achieved through various chemical methods. Traditional approaches often involve an oxidation-reduction sequence. rhhz.net For example, the synthesis of 6-deoxy-L-altroside, 6-deoxy-L-taloside, and 6-deoxy-L-alloside from L-rhamnose and L-fucose has been accomplished using oxidation/reduction inversion strategies with high yields. rhhz.net

More recent advancements include transition metal-catalyzed epimerization reactions. A one-pot method for the selective epimerization of 1,2-trans-diols to 1,2-cis-diols using a Ru(II) catalyst in the presence of methylboronic acid has been developed. thieme-connect.com This strategy has been successfully applied to the synthesis of a guloside from a galactoside and a 6-deoxy-L-altroside from an L-rhamnose derivative. thieme-connect.com Specifically, Wilkinson's catalyst is effective for saccharides with equatorial α-C substitution, while Shvo's catalyst is preferred for those with axial substitution. thieme-connect.com This methodology offers a streamlined approach to rare sugars by avoiding lengthy protection and deprotection steps. nsf.gov

StrategyCatalyst/ReagentsSubstrate ExampleProduct ExampleReference
Oxidation/ReductionL-selectride, NaBH4Carbonyl-glucosideC-3 epimerized product rhhz.net
Ru(II)-catalyzed EpimerizationWilkinson's catalyst, MeB(OH)2Methyl galactosideGuloside thieme-connect.com
Ru(II)-catalyzed EpimerizationShvo's catalyst, MeB(OH)2L-rhamnose derivative6-deoxy-L-altroside thieme-connect.com

Synthesis of Glycals and Glycosides

Glycals, cyclic enol ether derivatives of sugars, are valuable intermediates for the synthesis of 2-deoxyglycosides. Methodologies for the synthesis of 6-deoxyglycals and their subsequent glycosylation have been developed.

A single-step, high-yield cycloisomerization of highly functionalized terminal alkynyl alcohols, catalyzed by photolysis of W(CO)6 in the presence of tertiary amines, can generate each isomer of 6-deoxy-1,2-glycals. acs.org These glycals can then undergo stereoselective glycosylations. acs.org

Direct synthesis of 2-deoxy-α-glycosides from glycals bearing equatorial C-3 substituents, such as D-rhamnal, has been reported. rsc.org The synthesis of 6-deoxy-4,6-O-benzylidene and disaccharide glycals has also been achieved. dntb.gov.ua Furthermore, B(C6F5)3 has been used as a metal-free catalyst for the direct α-stereoselective synthesis of deoxyglycosides from glycals. acs.org This method allows for the preparation of 2,6-dideoxy Ferrier-type products from donors like L-rhamnal. acs.org

A general method for preparing 6-amino-6-deoxy-α-D-glucopyranosides from 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal has been described. cdnsciencepub.com The key steps involve the addition of nitrosyl chloride to the glycal, followed by condensation with an alcohol to form an α-glycoside of a 2-oximino-hexopyranose, which is then converted to the corresponding α-glucoside derivative. cdnsciencepub.com

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. This approach is particularly useful for complex carbohydrate synthesis, including the preparation of this compound and its derivatives. nih.gov

Enzyme-Catalyzed Isomerization and Epimerization

Enzymes, particularly isomerases and epimerases, are powerful tools for altering the stereochemistry of sugars. nih.gov These biocatalysts can provide access to rare sugars from more common ones under mild reaction conditions.

For instance, a chemoenzymatic strategy for producing 6-deoxy-L-glucose, 6-deoxy-L-altrose, and 6-deoxy-L-allose from L-rhamnose has been developed. tandfonline.com This process utilizes a combination of immobilized enzymes. L-rhamnose is first isomerized to 6-deoxy-L-psicose. This intermediate can then be isomerized to 6-deoxy-L-altrose and 6-deoxy-L-allose using L-arabinose isomerase and L-ribose isomerase, respectively. tandfonline.com Alternatively, 6-deoxy-L-psicose can be epimerized to L-rhamnulose, which is then converted to 6-deoxy-L-glucose. tandfonline.com

The biosynthesis of nucleotide-activated 6-deoxyhexoses in bacteria also provides insights into enzymatic epimerization. For example, the biosynthesis of GDP-L-fucose from GDP-D-mannose involves a 3,5-epimerase that converts a 4-keto-6-deoxy-D-mannose intermediate into a 4-keto-6-deoxy-L-galactose intermediate. oup.com While not directly producing this compound, these pathways highlight the potential of harnessing such enzymes for synthetic purposes.

Coupled Enzymatic Reactions for Deoxysugar Production

The biosynthesis of rare deoxysugars, including this compound, can be efficiently achieved through coupled and sequential enzymatic reactions, which offer high specificity and environmentally friendly conditions compared to purely chemical methods. nih.govnovanet.catandfonline.com A notable example is the production of several 6-deoxy L-monosaccharides from L-fucose or L-rhamnose. nih.govtandfonline.com

One established pathway biosynthesizes 6-deoxy-L-gulose from L-fucose through a series of sequential enzymatic reactions. nih.govnovanet.ca The process begins with the conversion of L-fucose to L-fuculose by D-arabinose isomerase. nih.gov The purified L-fuculose is then epimerized by D-allulose 3-epimerase to yield 6-deoxy-L-sorbose. nih.gov In the final step, L-ribose isomerase acts on the purified 6-deoxy-L-sorbose to produce a mixture containing 6-deoxy-L-gulose. nih.govnovanet.ca This multi-step enzymatic process highlights the power of using a sequence of specific enzymes to achieve a target molecule that is rare in nature. nih.gov

Another strategy involves a one-pot coupling reaction. For instance, 6-deoxy-L-talose can be produced directly from L-fucose by the coupled action of immobilized D-arabinose isomerase and immobilized L-rhamnose isomerase. nih.govnovanet.ca While this specific example yields 6-deoxy-L-talose, it demonstrates the principle of coupled reactions that can be adapted for other deoxysugars.

The broader field of deoxysugar synthesis often relies on nucleotide-diphosphate (NDP) activated sugars as intermediates. nih.govpnas.org Coupled enzyme systems are critical in these pathways. For example, the biosynthesis of dTDP-6-deoxy-β-D-allose was achieved using a coupled reaction with two enzymes, GerF (dTDP-4-keto-6-deoxyglucose 3-epimerase) and GerK1 (dTDP-4-keto-6-deoxyglucose reductase), starting from dTDP-4-keto-6-deoxy-D-glucose. oup.com Such in-vitro reconstitution of biosynthetic pathways is fundamental for producing unusual sugars and for creating novel bioactive compounds through combinatorial biosynthesis. pnas.orgresearchgate.net

Table 1: Sequential Enzymatic Synthesis of 6-Deoxy-L-Gulose from L-Fucose Data sourced from a 2015 study on the biosynthesis of 6-deoxy monosaccharides. nih.govnovanet.ca

StepStarting MaterialEnzymeProductEquilibrium Ratio (Substrate:Product)
1L-FucoseD-Arabinose IsomeraseL-Fuculose88:12
2L-Fuculose (purified)D-Allulose 3-Epimerase6-Deoxy-L-sorbose40:60
36-Deoxy-L-sorbose (purified)L-Ribose Isomerase6-Deoxy-L-gulose40:60

Synthesis of Functionalized this compound Analogs for Research Probes

The synthesis of modified analogs of this compound is crucial for developing chemical probes to study biological systems. By incorporating specific functional groups, such as azides, fluorine atoms, or amines, researchers can investigate molecular interactions, track metabolic pathways, and assemble complex molecular libraries.

Azido-Deoxy-gulose Derivatives for Bioorthogonal Ligation (Click Chemistry)

Azide-modified sugars are powerful tools in chemical biology, serving as chemical reporters that can be visualized or isolated through highly specific bioorthogonal ligation reactions, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". colab.wsnih.govrsc.orgmdpi.com The azido (B1232118) group is small, stable, and generally does not interfere with metabolic processing, allowing for its incorporation into glycoconjugates in living systems. nih.govnih.gov

The synthesis of an azido-deoxy-gulose derivative would typically follow established chemical routes used for other hexoses. A common strategy involves the conversion of the primary hydroxyl group at the C-6 position into a good leaving group, such as a tosylate or triflate. colab.wscdnsciencepub.com Subsequent reaction with an azide (B81097) source, like sodium azide, displaces the leaving group to yield the 6-azido-6-deoxy sugar. colab.ws This approach has been successfully used to create 6-azido-6-deoxy derivatives of glucose and other sugars for various applications. cdnsciencepub.comd-nb.info Once synthesized, these azido-gulose analogs can be used in click chemistry to conjugate with molecules bearing a terminal alkyne, enabling the attachment of fluorophores, affinity tags, or other probes. d-nb.infonih.gov

Furthermore, the azido group can serve as a precursor to an amino group. nih.gov This dual functionality makes 6-azido-6-deoxy-gulose a versatile intermediate for creating a library of modified sugars. colab.wsnih.gov

Table 2: General Strategy for Azido-Deoxy Sugar Synthesis and Application Based on established methods for various sugar derivatives. colab.wsrsc.orgcdnsciencepub.comd-nb.info

StepDescriptionTypical ReagentsApplication
1Activation of C-6 HydroxylToluenesulfonyl chloride (TsCl), Triflic anhydride (Tf2O)Creates a good leaving group for nucleophilic substitution.
2Azide DisplacementSodium azide (NaN3)Introduces the azide moiety at the C-6 position.
3Bioorthogonal LigationAlkyne-tagged probes, Copper(I) catalyst (for CuAAC)Covalent labeling of the sugar with probes for imaging or purification.

Fluorinated Deoxy-gulose Analogs as Conformational and Binding Probes

The replacement of a hydroxyl group with fluorine can profoundly influence the properties of a carbohydrate without significantly altering its size. rsc.orgrsc.org Fluorinated sugars are valuable as probes for studying enzyme mechanisms and carbohydrate-protein interactions, in part because fluorine can act as a hydrogen bond acceptor. rsc.orgcdnsciencepub.com

The synthesis of a 6-deoxy-6-fluoro-gulose analog can be achieved using modern fluorinating agents. A common method for selectively fluorinating a primary hydroxyl group is treatment with diethylaminosulfur trifluoride (DAST) or its analogs. cdnsciencepub.com This reaction directly displaces the hydroxyl group with a fluorine atom. cdnsciencepub.com Such strategies have been used to create 6-deoxy-6-fluoro derivatives of other hexosamines and hexoses. cdnsciencepub.comsci-hub.se

Once synthesized, fluorinated deoxy-gulose analogs serve as powerful probes. rsc.orgrsc.org Fluorination generally does not cause a major distortion of the pyranose ring's chair conformation. rsc.orgresearchgate.net However, the introduction of fluorine can subtly alter electronic properties and conformational preferences of pendant groups, such as the exocyclic C5-C6 bond. rsc.org These changes can be monitored using ¹⁹F NMR spectroscopy, which provides a sensitive handle to study the sugar's conformation and its binding to proteins or enzymes. rsc.orgcdnsciencepub.com The vicinal ³J(H5-F6) coupling constant is particularly diagnostic for the conformation around the C5-C6 bond. rsc.org These probes have been instrumental in mapping molecular recognition events and have potential as selective enzyme inhibitors. rsc.orgmdpi.com

Amino- and Other Chemically Modified Deoxy-gulose Structures

Amino sugars are fundamental components of many natural products, including antibiotics like Kanamycin-A. cdnsciencepub.com The synthesis of 6-amino-6-deoxy-gulose provides a key building block for creating novel glycoconjugates and bioactive molecules.

A direct synthetic route to N-Cbz-protected 6-amino-6-deoxy-gulose has been developed starting from the achiral compound furfural. acs.org This enantioselective synthesis involves a sequence of diastereoselective oxidation and reduction reactions, with a key Mitsunobu reaction to set the stereochemistry, allowing for the selective production of the gulose isomer. acs.org

A more general and widely used chemical method involves the conversion of a 6-azido derivative into the corresponding amine. nih.govcdnsciencepub.com As described previously (4.3.1), a 6-azido-6-deoxy-gulose can be synthesized from a 6-O-tosyl precursor. cdnsciencepub.com The subsequent reduction of the azide group, typically through catalytic hydrogenation (e.g., using Pd/C), yields the 6-amino-6-deoxy-gulose derivative. cdnsciencepub.comtandfonline.com This two-step sequence is a reliable method for introducing an amino group at the C-6 position. cdnsciencepub.com These amino-gulose structures can then be further modified or incorporated into larger molecules. researchgate.net

Role in Complex Natural Product Biosynthesis and Glycodiversification

Integration into Antibiotic Structures

The presence of deoxysugars like 6-deoxy-gulose is a common feature in many antibiotics, contributing significantly to their structure and bioactivity.

Deoxysugars are integral components of numerous macrolide antibiotics. While specific mentions of this compound as a direct precursor in Erythromycin, Tylosin (B1662201), or Mycinamycin biosynthesis are not explicitly detailed in the provided search results, the general pathways for deoxysugar biosynthesis in macrolides are well-established. These pathways often involve TDP-activated sugars derived from glucose, undergoing modifications such as deoxygenation, epimerization, and methylation acs.orgoup.comnih.govoup.complos.orggrantome.com. For instance, the biosynthesis of TDP-6-deoxy-D-allose, a sugar found in tylosin and mycinamycin, proceeds from TDP-4-keto-6-deoxy-D-glucose, a common intermediate in deoxysugar pathways oup.com. Similarly, the biosynthesis of TDP-D-desosamine and TDP-L-mycarose, sugars found in erythromycin, involves complex enzymatic steps starting from TDP-D-glucose plos.orggrantome.complos.org. The general pathway for deoxysugar formation involves TDP-D-glucose, which is converted to TDP-4-keto-6-deoxy-D-glucose, a key branching point for various deoxysugar pathways nih.govnih.gov.

Glycopeptide antibiotics, such as those in the vancomycin (B549263) family, are characterized by complex glycosylation patterns. Chloroeremomycin (B1668801), for example, is a member of this family and is glycosylated with saccharide units, including l-epivancosamine researchgate.netwikipedia.org. The biosynthesis of l-epivancosamine, a 2,3,6-trideoxysugar, involves a series of enzymatic steps starting from TDP-4-keto-6-deoxy-D-glucose, utilizing enzymes encoded within the chloroeremomycin biosynthetic cluster nih.govrcsb.orgpnas.orgpnas.org. While this compound itself is not explicitly named as a component in these specific examples, the research highlights the importance of deoxysugars and their complex biosynthetic pathways in glycopeptide antibiotics.

Deoxysugars are also found in other classes of bioactive secondary metabolites. For example, the antibiotic YA-56 contains a sugar moiety identified as 2-O-(3-O-carbamoyl-D-mannosyl)-6-deoxy-L-gulose nih.gov. This indicates that derivatives or specific configurations of deoxy-gulose can be incorporated into different types of natural products. The general biosynthesis of deoxysugars from TDP-4-keto-6-deoxy-D-glucose serves as a common entry point for their incorporation into various secondary metabolites nih.govnih.gov.

Research on the Impact of this compound Moiety on Compound Bioactivity

Modifying the sugar moieties of natural products, including the presence or absence of deoxygenation, can significantly impact their biological activity. Studies on bleomycin (B88199) analogues, for instance, have shown that a deoxidized gulose unit (6'-deoxy-bleomycin Z) attenuated pulmonary toxicity without affecting its antitumor activity, compared to its non-deoxidized counterpart nih.gov. This suggests that the specific structural features of deoxysugars, such as the absence of a hydroxyl group, can fine-tune the pharmacological profile of a compound. Deoxysugars are often critical for the biological activities of their parent compounds, and changes in their structure can alter potency or specificity utexas.edu.

Combinatorial Biosynthesis and Glycodiversification Efforts

The field of combinatorial biosynthesis and glycodiversification aims to engineer or modify natural product biosynthetic pathways to create novel compounds with altered or improved properties. This often involves manipulating deoxysugar biosynthesis pathways.

Significant efforts are underway to engineer deoxysugar biosynthetic pathways for the production of novel glycosylated compounds. This involves cloning genes responsible for deoxysugar synthesis and expressing them in heterologous hosts or modifying existing pathways utexas.eduacs.orgnih.govnih.govresearchgate.netfrontiersin.orgfrontiersin.org. For example, the development of "BioBricks" gene cassettes has enabled the engineering of deoxysugar biosynthesis pathways, allowing for the incorporation of various TDP-deoxysugars into antibiotic scaffolds using promiscuous glycosyltransferases acs.orgnih.govresearchgate.net. These strategies leverage the common intermediate TDP-4-keto-6-deoxy-D-glucose, which serves as a precursor for a wide array of deoxysugars through various enzymatic modifications nih.govnih.gov. By exchanging or adding genes from different biosynthetic clusters, researchers can generate novel deoxysugars and explore their incorporation into natural product aglycones, thereby expanding the chemical diversity of bioactive molecules nih.govfrontiersin.org.

Advanced Analytical Methodologies in 6 Deoxy Gulose Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide profound insights into the molecular architecture of 6-Deoxy-gulose, from the stereochemical arrangement of its atoms to its conformational dynamics in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the stereochemistry and linkage patterns of carbohydrates like this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the monosaccharide's structure.

In a typical ¹H NMR analysis of a related compound, 6-deoxy-D-glucose (D-quinovose), the spectrum reveals the presence of both α and β anomers in solution, with a specific anomeric ratio. nih.gov The chemical shifts and coupling constants of the proton signals are meticulously analyzed to assign each proton in the sugar ring and to determine their relative orientations. For instance, the coupling constants between adjacent protons (e.g., J₁,₂) can differentiate between axial and equatorial orientations, which is fundamental to establishing the stereochemistry at each chiral center.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete structural puzzle. A COSY spectrum maps the coupling relationships between protons, allowing for the tracing of the spin system around the pyranose ring. HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying linkages between sugar units in oligosaccharides containing this compound.

An innovative NMR approach uses the hydroxyl group protons as a starting point for structural elucidation. mdpi.com By observing these typically exchangeable protons in a supercooled aqueous solution, 2D NMR experiments like HSQC-TOCSY can be employed to define the complete covalent structure, including the stereochemical configuration. mdpi.com

Table 1: Representative ¹H NMR Data for a 6-Deoxyhexopyranose Anomer

ProtonChemical Shift (ppm)Coupling Constant (J, Hz)Inferred Orientation
H-1~5.2J₁,₂ = ~3.5Axial (α-anomer)
H-2~3.8J₂,₃ = ~9.5Equatorial
H-3~3.9J₃,₄ = ~9.0Axial
H-4~3.6J₄,₅ = ~9.5Axial
H-5~4.1J₅,₆ = ~6.5
H-6 (CH₃)~1.3

Note: The data in the table is representative and can vary based on the specific isomer of this compound and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound with high accuracy and for deducing its structure through the analysis of fragmentation patterns. Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions of the carbohydrate with minimal fragmentation.

The exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) provides the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the parent ion and analyze the resulting product ions. Collision-Induced Dissociation (CID) is a widely used fragmentation method where the precursor ion is accelerated and collided with an inert gas, leading to the cleavage of specific bonds.

The fragmentation of monosaccharides like this compound typically involves the cleavage of glycosidic bonds (if part of an oligosaccharide) and cross-ring cleavages. The resulting fragments are designated according to the Domon and Costello nomenclature, producing characteristic B, C, Y, and Z ions from glycosidic bond cleavages, and A and X ions from cross-ring cleavages. The analysis of these fragment ions provides valuable information about the sequence and linkage of sugar units. For instance, the presence of specific cross-ring cleavage ions can help to distinguish between different isomers.

Table 2: Common Fragment Ions Observed in the MS/MS of a 6-Deoxyhexose

Ion TypeCleavage TypeStructural Information Provided
B, C ionsGlycosidic bondMonosaccharide sequence (non-reducing end)
Y, Z ionsGlycosidic bondMonosaccharide sequence (reducing end)
A, X ionsCross-ringLinkage position and branching

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. youtube.com Since this compound is a chiral molecule, CD spectroscopy can be a valuable tool for investigating its conformational properties in solution.

The CD spectrum of a carbohydrate is sensitive to the spatial arrangement of its chromophores, which in the case of an unmodified sugar are the hydroxyl and ring oxygen atoms. The conformation of the pyranose ring (e.g., chair, boat, or skew conformations) and the orientation of the hydroxyl groups influence the CD signal.

While direct CD studies on this compound are not extensively reported, research on related deoxy sugars, such as 6-deoxy-6-iodo-D-glucose, using vacuum ultraviolet (VUV) electronic circular dichroism (ECD) demonstrates the potential of this technique. researchgate.net Such studies, often coupled with theoretical calculations like molecular dynamics (MD) simulations and time-dependent density functional theory (TDDFT), can provide detailed insights into the preferred conformations and the conformational equilibrium of the sugar in solution. researchgate.net By comparing experimental CD spectra with theoretically calculated spectra for different possible conformations, the most probable solution-state structure can be determined.

Chromatographic Methods for Separation and Purification

Chromatographic techniques are essential for the isolation and purification of this compound from complex mixtures, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of carbohydrates. For a non-UV-absorbing compound like this compound, detection is typically achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

A variety of stationary phases can be employed for the separation of sugars. Amine-bonded or amide-based columns operating in hydrophilic interaction liquid chromatography (HILIC) mode are particularly effective. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This allows for the retention and separation of polar analytes like this compound.

For instance, a specific HPLC method for the analysis of the related compound 2-Deoxy-D-glucose utilizes a Primesep S2 stationary phase column with a mobile phase of water, acetonitrile, and formic acid, coupled with ELSD detection. sielc.com Such a method could be adapted for the purity assessment and isolation of this compound. The retention time of the compound under specific chromatographic conditions serves as a key parameter for its identification and purity evaluation. Preparative HPLC, using larger columns and higher flow rates, can be employed to isolate pure this compound from reaction mixtures or natural extracts.

Table 3: Typical HPLC Parameters for Deoxy Sugar Analysis

ParameterCondition
ColumnAmide-based (e.g., BEH Amide) or Primesep S2
Mobile PhaseAcetonitrile/Water gradient
DetectorEvaporative Light Scattering Detector (ELSD) or Refractive Index (RI)
Flow Rate0.5 - 1.0 mL/min (analytical)
TemperatureAmbient or controlled (e.g., 30-40 °C)

Advanced Chromatographic Techniques in Complex Mixture Analysis

The analysis of this compound in complex biological matrices often requires more sophisticated chromatographic approaches to achieve the necessary resolution and sensitivity.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (HILIC-MS) is a powerful technique for the analysis of polar compounds like sugars in complex samples. uncst.go.ug The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk mobile phase. This technique provides excellent separation of sugar isomers and is compatible with ESI-MS, allowing for sensitive and selective detection. uncst.go.ug To enhance ionization efficiency and improve chromatographic separation, sugars can be derivatized through reductive amination with a suitable tag before HILIC-MS analysis. uncst.go.ug

Ultra-High-Performance Liquid Chromatography (UHPLC) , which utilizes columns packed with sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. UHPLC systems can provide much faster analysis times and improved separation of closely related sugar isomers.

Multi-dimensional chromatography , such as comprehensive two-dimensional liquid chromatography (LCxLC), can be employed for the analysis of extremely complex samples. In this approach, two different chromatographic separation mechanisms are coupled online to dramatically increase the peak capacity and resolving power of the system.

These advanced chromatographic techniques, particularly when hyphenated with high-resolution mass spectrometry, provide the analytical power needed to detect and quantify this compound in challenging biological and environmental samples.

Application of Metabolic Chemical Reporters for Glycoconjugate Analysis

Metabolic chemical reporters represent a powerful tool for the identification and visualization of glycoconjugates in living systems. nih.gov These reporters are typically monosaccharide analogs that have been chemically modified to include a bioorthogonal functional group, such as an azide (B81097) or an alkyne. When introduced to cells, these reporters are processed by the cell's own metabolic pathways and incorporated into glycans. The bioorthogonal handle then allows for the selective chemical ligation of a probe, enabling detection and analysis.

In the context of this compound research, the use of metabolic chemical reporters has provided significant insights into the substrate promiscuity of certain enzymes and has led to the discovery of novel protein modifications. A key example is the use of 6-azido-6-deoxy-glucose (6AzGlc), a derivative of 6-deoxy-glucose, to probe glycosylation pathways. nih.gov

Research utilizing a per-O-acetylated version of 6AzGlc demonstrated robust labeling of a diverse range of proteins within mammalian cells. nih.gov The observed labeling pattern was notably consistent with that of O-GlcNAc modifications, which suggested that the enzyme responsible for this modification, O-GlcNAc transferase (OGT), exhibits a broader substrate tolerance than previously understood. nih.gov

To validate this observation, further experiments confirmed that treatment with 6AzGlc resulted in the labeling of proteins already known to be O-GlcNAcylated. nih.gov It was also shown that the corresponding sugar donor, UDP-6AzGlc, is synthesized within living cells and that recombinant OGT can utilize UDP-6AzGlc as a substrate in laboratory settings. nih.gov

The table below summarizes the findings from comparative proteomics using different metabolic chemical reporters, highlighting the distinct labeling patterns observed.

Metabolic Chemical ReporterPrimary Glycoconjugate LabelingCellular Localization of Labeled Proteins
6AzGlcNAc O-GlcNAcylated proteinsIntracellular
GlcNAz (N-azidoacetyl-glucosamine) O-GlcNAcylated and other glycoproteinsIntracellular and Extracellular/Lumenal
GalNAz (N-azidoacetyl-galactosamine) O-GlcNAcylated and other glycoproteinsIntracellular and Extracellular/Lumenal

This table is based on findings from comparative analyses of metabolic chemical reporters. acs.org

Further investigations into the utility of such reporters have shown that modifications to their chemical structure can refine their specificity. For instance, 6-azido-6-deoxy-N-acetyl-glucosamine (6AzGlcNAc) has been demonstrated to be a more specific metabolic chemical reporter for O-GlcNAcylated proteins, showing exclusive labeling of intracellular proteins. acs.org This contrasts with other reporters like N-azidoacetyl-glucosamine (GlcNAz) and N-azidoacetyl-galactosamine (GalNAz), which are incorporated into a broader range of intracellular and extracellular/lumenal glycoproteins. acs.org The specificity of 6AzGlcNAc is attributed to its unique metabolic processing, which bypasses the canonical salvage pathway that requires phosphorylation at the 6-hydroxyl position. acs.org

The following table lists proteins that have been identified as being modified by 6-azido-6-deoxy-glucose, underscoring the utility of this chemical reporter in identifying specific targets of glycosylation.

ProteinType of Modification
Known O-GlcNAcylated proteins 6AzGlc-modification
Host Cell Factor 1 (HCF-1) Endogenous O-glucose modification

This table details proteins identified through the application of the 6AzGlc metabolic chemical reporter. nih.govnih.gov

Biological Roles and Research Applications Non Clinical Focus

Investigation of Cellular Recognition and Signaling Processes

6-Deoxyhexoses, a class of sugars to which 6-deoxy-gulose belongs, are significant components of cell surface glycans. oup.comnih.gov These complex carbohydrate structures, known as glycoconjugates (including glycoproteins and glycolipids), are located at the interface between a cell and its environment. oup.com They play crucial roles in mediating interactions between cells, including processes of cell recognition and adhesion. wikipedia.org The specific structure of these glycans is recognized by a class of proteins known as glycan-binding proteins or lectins, which are expressed by virtually all cell types. nih.gov This recognition is fundamental to a wide array of biological processes, from immune responses to embryogenesis. oup.comnih.gov

In bacteria, 6-deoxysugars are important functional constituents of cell wall and capsule structures, such as lipopolysaccharides (LPS). oup.com These bacterial cell surface glycans are critical in the interactions between the bacterium and its host, highlighting their importance in host-pathogen interactions. oup.comnih.gov For instance, L-fucose (6-deoxy-L-galactose), a well-studied 6-deoxyhexose, is a key component of the human ABO blood group antigens and other structures that mediate intercellular recognition. oup.com The presence and specific structure of these deoxy-sugar-containing glycoconjugates on the cell surface form a complex code that helps govern cellular communication and adhesion. nih.gov

Studies on Carbohydrate Transport and Metabolism Using Analogs

6-Deoxy-D-glucose, a structural analog of D-glucose, serves as a valuable tool for investigating the mechanisms of glucose transport across cell membranes. medchemexpress.com Because of its structural similarity to glucose, it can be recognized and transported by glucose transporters (GLUTs). nih.gov However, unlike glucose, once inside the cell, its metabolic fate is altered, making it a useful probe for isolating the transport step.

Several studies have utilized 6-deoxy-D-glucose and its derivatives to characterize glucose transporter function. For example, 6-deoxy-6-iodo-D-glucose (6-DIG) was shown to be rapidly taken up by adipocytes via glucose transporters, with its transport increased by insulin, confirming its utility in measuring modifications of glucose transport. nih.gov Similarly, 6-fluoro-6-deoxy-D-glucose (6FDG) has been explored as a tracer for glucose transport. nih.govphysiology.org Unlike other glucose analogs, 6FDG cannot be phosphorylated after transport due to the lack of a hydroxyl group at the 6th position, allowing researchers to study transport kinetics specifically. nih.govphysiology.org Research in 3T3-L1 adipocytes demonstrated that insulin stimulated the uptake of 6FDG, which was inhibited by cytochalasin B, a known inhibitor of GLUT1 and GLUT4 transporters. nih.govphysiology.org These findings support the use of 6-deoxy-D-glucose analogs as valid tracers to assess glucose transport rates. nih.govphysiology.org

Furthermore, glycoconjugates synthesized with a 6-deoxy-D-glucose core have been used to study the substrate specificity of GLUT1, a transporter often overexpressed in cancer cells. nih.govmdpi.com These studies help elucidate how modifications at the C-6 position of glucose affect binding and transport, providing insights into the design of targeted drug delivery systems. mdpi.com

Research ToolCell/System ModelKey FindingCitation
6-Deoxy-6-iodo-D-glucose (6-DIG) Rat and mouse adipocytesTransported via glucose transporters; uptake is stimulated by insulin. Useful for measuring changes in glucose transport. nih.gov
6-Fluoro-6-deoxy-D-glucose (6FDG) 3T3-L1 adipocytes, Clone 9 cellsTransported by GLUT1 and GLUT4; uptake is stimulated by insulin. Validated as a tracer for glucose transport studies. nih.govphysiology.org
6-deoxy-6-thio-carboranyl d-glucoconjugates Human squamous carcinoma cell line (CAL 27)Used to assess the substrate specificity and binding affinity of the GLUT1 transporter. nih.gov

Enzyme Substrate Specificity Studies

The unique structure of this compound, lacking a hydroxyl group at the C-6 position, makes it and its isomers valuable substrates for studying enzyme specificity. Enzymes that catalyze reactions involving monosaccharides often exhibit high specificity for their natural substrates. By presenting an enzyme with a 6-deoxy analog, researchers can probe the importance of the C-6 hydroxyl group for binding and catalysis.

For example, studies have investigated the ability of various aldose isomerases to act on 6-deoxy aldohexoses. In one such study, L-rhamnose isomerase was used to produce 6-deoxy-L-glucose from L-rhamnulose. tandfonline.com The resulting 6-deoxy sugars were then used as substrates to test the reactivity of other isomerases, revealing that these enzymes could indeed act on 6-deoxy monosaccharides, albeit with different equilibrium ratios compared to their hydroxylated counterparts. tandfonline.com In another study, deoxythymidine diphosphate (B83284) 6-deoxy-d-glucose was used as a substrate analog to investigate the mechanism of TDP-D-glucose 4,6-dehydratase. researchgate.net The study found that while the enzyme could process the 6-deoxy analog, the release of the product was significantly slower, providing insight into the role of the enzyme's cofactor in the catalytic cycle. researchgate.net

Utility in Chemical Biology and Glycobiology Research as Probes

Derivatives of this compound are employed as chemical probes in the fields of chemical biology and glycobiology to explore the structure and function of carbohydrates in biological systems. researchgate.netmedchemexpress.com By modifying the sugar with reporter groups like fluorescent tags or with atoms that have unique spectroscopic properties like fluorine, scientists can create "glycoprobes" to track and study carbohydrate-related processes. researchgate.netrsc.org

Fluorinated carbohydrates, including 6-deoxy-6-fluoroglucose, are particularly useful as probes for studying glycan-protein interactions. rsc.org The fluorine atom is small and can often replace a hydroxyl group with minimal structural perturbation, yet it possesses unique properties that can be detected by techniques like 19F NMR spectroscopy. rsc.org These probes have been used to study the conformational preferences of sugars in solution and to understand how they are recognized by binding proteins. rsc.org

Fluorescently tagged glucose analogs, such as 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose (6-NBDG), are another class of powerful probes. researchgate.net These molecules are transported into cells via glucose transporters and accumulate, allowing for the quantification of glucose uptake using techniques like flow cytometry and confocal microscopy. researchgate.net Such tools are essential for investigating the metabolic activity of cells and understanding how glucose transport is regulated. researchgate.netresearchgate.net

Probe TypeExample CompoundResearch ApplicationCitation
Fluorinated Analog 6-Deoxy-6-fluoroglucoseStudying glycan-protein interactions and carbohydrate conformation via 19F NMR. rsc.org
Fluorescent Analog 6-NBDGQuantifying glucose uptake and transporter activity in living cells using fluorescence microscopy and flow cytometry. researchgate.net

Future Directions and Emerging Research Avenues

Advancements in Synthetic Biology for Optimized 6-Deoxy-gulose Production

The microbial production of rare sugars like this compound represents a promising and sustainable alternative to complex chemical syntheses. Synthetic biology offers a powerful toolkit to engineer microorganisms into efficient cell factories for deoxysugar production. The core strategy involves the design and implementation of novel biosynthetic pathways by combining enzymes from different organisms.

Future efforts in this area are likely to focus on several key aspects:

Pathway Engineering: The biosynthesis of 6-deoxyhexoses typically starts from common nucleotide-activated sugars, such as TDP-D-glucose or GDP-D-mannose. oup.comnih.gov A key intermediate in many of these pathways is a 4-keto-6-deoxyhexose. oup.com By introducing and optimizing the expression of specific enzymes like dehydratases, epimerases, and reductases, metabolic pathways in host organisms such as Escherichia coli can be redirected towards the synthesis of this compound. Engineering strategies may involve the knockout of competing pathways to increase the carbon flux towards the target molecule. frontiersin.org

Host Strain Development: Advanced genome engineering tools are being used to develop robust microbial chassis that can tolerate potentially toxic intermediates and support high-level production of the desired deoxysugar. This includes optimizing the supply of necessary precursors and cofactors.

Automation and High-Throughput Screening: The future of synthetic biology lies in the automation of the design-build-test-learn cycle. youtube.com Robotic platforms can be used to construct and test thousands of engineered strains with different pathway variations, rapidly identifying the most efficient producers of this compound. youtube.com

Discovery and Characterization of Novel Enzymes Involved in Deoxysugar Metabolism

The vast biological diversity of microorganisms remains a largely untapped resource for discovering novel enzymes with unique catalytic activities for deoxysugar metabolism. The biosynthesis of the numerous deoxysugars found in bacterial natural products is a testament to a wide array of specialized enzymes. researchgate.netnih.gov

Key research avenues include:

Genome Mining: With the exponential growth of genomic and metagenomic databases, computational tools can be used to mine for gene clusters predicted to be involved in deoxysugar biosynthesis. These clusters often encode a suite of enzymes, including dehydratases, isomerases, epimerases, reductases, and transaminases, that work in concert to produce structurally diverse sugars.

Enzyme Characterization: Once identified, these novel enzymes must be characterized biochemically to determine their substrate specificity, catalytic mechanism, and kinetic parameters. nih.gov For instance, the biosynthesis of many 6-deoxyhexoses proceeds through a common intermediate, such as TDP-4-keto-6-deoxy-D-glucose. oup.comnih.gov The fate of this intermediate is determined by the downstream enzymes. A 3,5-epimerase followed by a 4-ketoreductase can lead to the formation of TDP-L-rhamnose, while other specific reductases or epimerases could potentially be discovered or engineered to produce TDP-6-deoxy-gulose.

Table 1: Key Enzyme Classes in 6-Deoxyhexose Biosynthesis

Enzyme Class EC Number (Example) Function in Pathway Typical Precursor
Nucleotidyltransferase EC 2.7.7.24 Activates a sugar-1-phosphate with a nucleotide triphosphate. oup.com Glucose-1-phosphate
4,6-Dehydratase EC 4.2.1.46 Catalyzes the formation of a 4-keto-6-deoxy intermediate. oup.com NDP-glucose/mannose
3,5-Epimerase EC 5.1.3.13 Inverts stereochemistry at C3 and C5 positions. oup.com NDP-4-keto-6-deoxy-D-glucose

Data sourced from references oup.com.

A deeper understanding of these enzymes not only expands our fundamental knowledge of carbohydrate metabolism but also provides a larger toolbox of biocatalysts for synthetic biology applications. nih.gov

Development of Advanced Research Tools and Methodologies Based on this compound Chemistry

The unique structure of this compound, particularly the absence of the C6 hydroxyl group, makes it a valuable scaffold for developing novel research tools. nih.gov

Glycorandomization: Chemoenzymatic "glycorandomization" is a powerful technique for generating libraries of natural product analogs with diverse sugar attachments. pnas.orgresearchgate.net This method utilizes substrate-promiscuous enzymes to attach a wide array of sugars, including synthetically prepared ones like this compound, to a given aglycone. researchgate.net By creating derivatives of bioactive molecules glycosylated with this compound, researchers can probe the structure-activity relationships and potentially develop new therapeutic agents with improved properties. nih.govresearchgate.net

Chemical Probes: this compound can be chemically modified to create probes for studying biological systems. For example, attaching a fluorescent tag can create a this compound bioprobe to visualize and quantify its uptake and metabolism in cells, similar to the widely used fluorescent glucose analog 2-NBDG. researchgate.netresearchgate.net Such probes could be instrumental in studying glucose transporter specificity and the metabolic fate of deoxysugars. nih.govacs.org Additionally, analogs of this compound could be synthesized to act as inhibitors for specific enzymes in carbohydrate metabolism, serving as chemical tools to investigate their biological function. kiesslinglab.com

Theoretical and Computational Modeling of this compound Interactions and Transformations

Computational methods are becoming indispensable tools in glycoscience for understanding the structure, dynamics, and interactions of carbohydrates at an atomic level. nih.govresearchgate.net The inherent flexibility of sugars makes their experimental structural characterization challenging, a gap that can be filled by molecular simulations. maynoothuniversity.ie

Future research using computational modeling for this compound will likely involve:

Conformational Analysis: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound, both as a free monosaccharide and as part of a larger oligosaccharide or glycoconjugate. maynoothuniversity.ie Understanding its preferred shapes and flexibility is crucial for predicting its interactions with biological macromolecules.

Enzyme-Substrate Interactions: Docking and MD simulations can model the binding of this compound precursors (e.g., NDP-6-deoxy-gulose) within the active sites of enzymes like glycosyltransferases. mdpi.com These models can provide insights into the molecular basis of substrate recognition and catalysis, guiding protein engineering efforts to create enzymes with new specificities.

Force Field Development: The accuracy of molecular simulations is highly dependent on the underlying force field used to describe the atomic interactions. nih.gov Continued development and refinement of carbohydrate-specific force fields, such as GLYCAM and CHARMM, will improve the predictive power of simulations involving deoxysugars like this compound. nih.govnih.gov These simulations can help interpret sparse experimental data and predict the dynamic properties of glycans. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym Molecular Formula
This compound - C₆H₁₂O₅
6-Deoxy-D-glucose D-Quinovose C₆H₁₂O₅
TDP-D-glucose dTDP-D-glucose C₁₅H₂₄N₂O₁₆P₂
GDP-D-mannose - C₁₆H₂₅N₅O₁₆P₂
TDP-4-keto-6-deoxy-D-glucose - C₁₅H₂₂N₂O₁₅P₂
TDP-L-rhamnose - C₁₅H₂₄N₂O₁₄P₂
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose 2-NBDG C₁₂H₁₄N₄O₈

Q & A

Q. What are the common synthetic pathways for 6-Deoxy-gulose, and what challenges are associated with its stereochemical control?

  • Methodological Answer : Synthesis of this compound typically involves selective deoxygenation at the C6 position of gulose. A common approach is the Barton-McCombie reaction, which uses thiocarbonyl derivatives and radical initiators (e.g., AIBN) to remove hydroxyl groups. Challenges include ensuring regioselectivity and avoiding side reactions at other hydroxyl sites. Protecting groups (e.g., acetyl or benzyl) are critical to preserve stereochemistry during synthesis. For characterization, intermediates should be monitored via TLC and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers interpret key spectral data?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR can identify the absence of the C6 hydroxyl proton (δ ~3.4–3.8 ppm in gulose) and confirm deoxygenation. Anomeric proton signals (δ ~4.5–5.5 ppm) help determine sugar conformation (α/β).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₆H₁₂O₅: calc. 164.0685).
  • IR Spectroscopy : Absence of O-H stretching (~3200–3600 cm⁻¹) at C6 confirms deoxygenation.
    Cross-referencing with databases (e.g., SciFinder) ensures accurate interpretation .

Q. How should researchers handle and store this compound to maintain stability during experiments?

  • Methodological Answer : this compound is hygroscopic and prone to oxidation. Store under inert gas (argon/nitrogen) at -20°C in airtight containers. For aqueous solutions, use buffers with antioxidants (e.g., 0.1% sodium azide) and avoid prolonged exposure to light. Stability should be monitored via periodic HPLC analysis (C18 column, H₂O/ACN mobile phase) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or model systems (cell lines vs. in vivo). To address this:
  • Standardize Protocols : Use validated assays (e.g., enzyme inhibition with UDP-glucose dehydrogenase) under controlled conditions.
  • Cross-Validation : Compare results across orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables .

Q. What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical assays?

  • Methodological Answer :
  • Lyophilization : Pre-lyophilize the compound and reconstitute in deuterated solvents for NMR-based stability studies.
  • Chelating Agents : Add EDTA (1–2 mM) to mitigate metal-catalyzed degradation.
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life at different temperatures. For example, accelerated stability testing at 40°C can model degradation pathways .

Q. How does the structural modification of this compound impact its interaction with carbohydrate-binding proteins compared to analogs like 6-Fluoro-D-glucose?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with lectins or transporters. Compare binding energies (ΔG) between this compound and analogs.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (Kd, ΔH) to assess how deoxygenation affects affinity.
  • Structural Data : Reference crystallographic databases (PDB) to identify key hydrogen-bonding residues disrupted by C6 modification .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in this compound toxicity studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism to estimate IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare toxicity across concentrations (e.g., Tukey’s HSD for pairwise comparisons).
  • Principal Component Analysis (PCA) : Identify clusters in multi-parametric datasets (e.g., combining cytotoxicity and metabolic data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.